molecular formula C7H5Cl3 B132179 2,4-Dichlorobenzyl chloride CAS No. 94-99-5

2,4-Dichlorobenzyl chloride

Cat. No.: B132179
CAS No.: 94-99-5
M. Wt: 195.5 g/mol
InChI Key: IRSVDHPYXFLLDS-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl chloride: is an organic compound with the chemical formula C7H5Cl3 . It is a clear, colorless to very light yellow oily liquid. This compound is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

2,4-Dichlorobenzyl chloride is primarily used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It is also known to target bacteria and viruses associated with mouth and throat infections .

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth, particularly in the context of mouth and throat infections . This is achieved through its antiseptic properties, which disrupt the normal functioning of microbial cells.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antiseptic action may be affected by the presence of organic matter or other substances in the mouth and throat. Additionally, factors such as temperature and pH could potentially impact its stability and effectiveness .

Safety and Hazards

2,4-Dichlorobenzyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the chlorination method due to its high yield and relatively simple purification process. The reaction conditions are optimized to ensure maximum conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include , , and .

    Oxidizing Agents: Typical oxidizing agents include and .

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzyl chloride is unique due to its high reactivity and versatility in chemical synthesis. It serves as a crucial intermediate in the production of a wide range of compounds, making it indispensable in both research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVDHPYXFLLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045005
Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94-99-5
Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name 2,4-Dichlorobenzyl chloride
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Record name Benzene, 2,4-dichloro-1-(chloromethyl)-
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Record name 2,4-Dichloro-1-(chloromethyl)benzene
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Record name α,2,4-trichlorotoluene
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Record name 2,4-DICHLOROBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

69.3 g (0.3 mol) of 4-phenylphenacyl chloride are added in portions to a solution of 0.6 mol of 2,4-dichlorobenzyl-magnesium chloride, obtained from 15.9 g (0.65 mol) of magnesium and 117.3 g (0.6 mol) of 2,4-dichlorobenzyl chloride in 300 ml of ether. The reaction mixture is then poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. The oil which remains is extracted with petroleum ether and the petroleum ether solution is evaporated. The crystals are filtered off and dried. 62 g (53% of theory) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of melting point 84° C. are obtained.
Name
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300 mL
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solvent
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69.3 g
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0.6 mol
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reactant
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Synthesis routes and methods III

Procedure details

A solution of 47.3 g (0.2 mol) of 4-cyclohexylphenacyl chloride in 200 ml of ether is added dropwise to a solution of 0.4 mol of 2,4-dichlorobenzyl magnesium chloride, obtained from 10.6 g (0.44 mol) of magnesium and 78 g (0.4 mol) of 2,4-dichlorobenzyl chloride in 150 ml of ether. The reaction mixture is poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. 79.5 g (99% of theory) of 2-(4-cyclohexyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of refractive index nD20 =1.5780 are obtained.
Name
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150 mL
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47.3 g
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0.4 mol
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200 mL
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Synthesis routes and methods IV

Procedure details

1 Mol of 2,4-dichloro-methylbenzene and 322 g of acetonitrile are heated to reflux. 0.8 g of azobisisobutyronitrile is added and this addition is repeated every half hour. Chlorine gas is simultaneously introduced in a slight excess. 0.75 Mol of product is obtained after 2 hours.
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1 mol
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322 g
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0 (± 1) mol
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0.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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